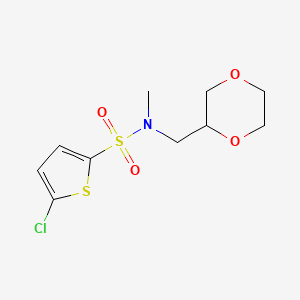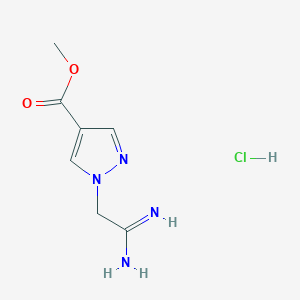
Methyl 1-(2-amino-2-iminoethyl)-1H-pyrazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-amino-2-iminoethyl)-1H-pyrazole-4-carboxylate hydrochloride, also known as MAP, is a chemical compound with potential applications in scientific research. MAP is a pyrazole derivative that can be synthesized using various methods.
Applications De Recherche Scientifique
Corrosion Inhibition : Pyrazole derivatives have been studied for their effectiveness in inhibiting corrosion of steel in hydrochloric acid environments. Compounds similar to methyl 1-(2-amino-2-iminoethyl)-1H-pyrazole-4-carboxylate hydrochloride demonstrated significant corrosion inhibitory properties, with higher concentrations resulting in greater inhibition rates (Herrag et al., 2007).
Chemical Synthesis and Characterization : Research into the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, closely related to the compound , has been conducted. These studies involved combined experimental and theoretical methods, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).
Cytotoxic Properties : Certain pyrazole derivatives have been evaluated for their cytotoxic properties against tumor cell lines, demonstrating potential applications in cancer research. Compounds structurally similar to this compound were found to exhibit varying degrees of cytotoxicity depending on their specific chemical structures (Kodadi et al., 2007).
Synthetic Methodologies : Studies have been conducted on the synthesis of highly substituted 1H-pyrazole-5-carboxylates, showcasing the diverse synthetic routes possible for pyrazole derivatives. These methodologies are significant for the preparation of a variety of compounds for different scientific applications (Zhai et al., 2016).
Molecular Structures and Interactions : Investigations into the hydrogen-bonded structures of certain methyl pyrazole derivatives reveal insights into their molecular interactions. Such studies are crucial for understanding the chemical behavior of these compounds (Portilla et al., 2007).
Propriétés
IUPAC Name |
methyl 1-(2-amino-2-iminoethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c1-13-7(12)5-2-10-11(3-5)4-6(8)9;/h2-3H,4H2,1H3,(H3,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXLEZYNQYIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)
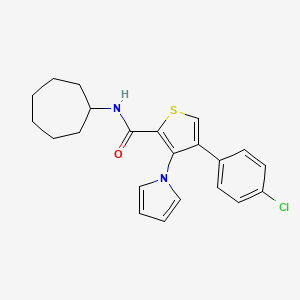
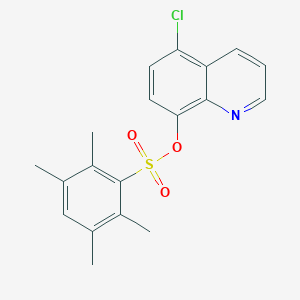
![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2406513.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)
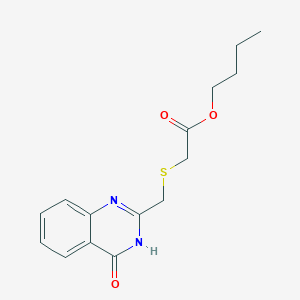
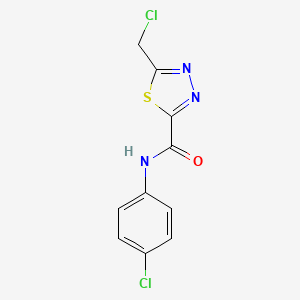
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)
![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)
